Teprenone
Overview
Description
Teprenone is a synthetic acyclic polyisoprenoid compound developed in Japan. It is primarily known for its cytoprotective properties and has been used in the treatment of gastric ulcers and gastritis. The compound is also recognized for its ability to induce the expression of heat shock proteins, particularly Heat Shock Protein 70, which plays a crucial role in cellular protection against various stressors.
Mechanism of Action
Target of Action
Geranylgeranylacetone (GGA) primarily targets the Thioredoxin (TRX) redox system and Heat Shock Protein 70 (HSP70) . TRX is a small disulfide protein with redox activity that quenches reactive oxygen species (ROS) by coupling with TRX-dependent peroxidases . HSP70 is a family of proteins that are produced by cells in response to stressful conditions .
Mode of Action
GGA exerts cytoprotective activity against various toxic stressors via the TRX redox system . It induces the production of TRX and activates Nrf2, a key regulator of cellular antioxidant response . GGA also induces the expression of HSP70, providing protection against various forms of stress .
Biochemical Pathways
GGA affects several biochemical pathways. It induces endogenous TRX production and Nrf2 nuclear translocation in cells, dependent on the presence of ROS . This process is mediated by the PI3K/Akt/Nrf2 signaling pathway . GGA also suppresses the expression of NLRP3, TNF-α, IL-1β, and GM-CSF, and scavenges ROS .
Pharmacokinetics
The pharmacokinetics of GGA have been studied in rats. After oral administration of GGA, the peak concentration in serum was observed 8-10 hours post-administration . .
Result of Action
GGA has been shown to ameliorate inflammation and fibrosis in various models. It suppresses apoptotic, oxidative stress, and inflammation in bleomycin-induced pulmonary fibrosis . In a murine irritant contact dermatitis model, GGA ameliorated ear swelling, neutrophil infiltration, and inhibited the expression of TNF-α, IL-1β, GM-CSF, and 8-OHdG .
Action Environment
The action of GGA can be influenced by environmental factors. For instance, in the case of skin inflammation, GGA’s cytoprotective effect was found to be stronger when administered orally than topically . .
Biochemical Analysis
Biochemical Properties
GGA is an inducer of heat shock protein (HSP) expression, specifically HSP70, HSP22, HSP27, HSP90, and HSP105 . These proteins interact with GGA in a way that increases their expression in various cells and tissues . The nature of these interactions involves the upregulation of these proteins, which then play a role in protecting cells from damage.
Cellular Effects
GGA has been shown to have significant protective effects on cells. It increases the expression of HSPs rapidly in the presence of stressors such as ischemia, anoxia, oxidative stress, and toxicants . This leads to diverse effects in vivo, including hepatoprotective, neuroprotective, and antiulcerative effects . GGA also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
GGA exerts its effects at the molecular level through several mechanisms. It induces endogenous TRX production and Nrf2 nuclear translocation in cells, dependent on the presence of reactive oxygen species (ROS). It also activates the PI3K-Akt signaling pathway . Furthermore, GGA significantly downregulates thioredoxin-interacting protein (TXNIP) levels in cells .
Temporal Effects in Laboratory Settings
Over time, GGA has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, GGA has been shown to suppress apoptotic, oxidative stress, and inflammation in bleomycin-induced pulmonary fibrosis .
Dosage Effects in Animal Models
The effects of GGA vary with different dosages in animal models. For instance, it has been reported that the median lethal dose (LD50) of GGA is >15000mg/kg given as an oral dose and ≈4000 mg/kg after intraperitoneal injection in mice . This suggests that GGA is considered to be low toxic.
Metabolic Pathways
GGA is involved in the activation of glucose-6-phosphate dehydrogenase (G6PD), resulting in the upregulation of the pentose phosphate pathway . This pathway plays a crucial role in cellular antioxidant effects against cerebral ischemia–reperfusion injury .
Transport and Distribution
While specific transporters or binding proteins for GGA have not been identified, GGA is known to be orally bioavailable . This suggests that it can be transported and distributed within cells and tissues effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Teprenone can be synthesized through the reaction of geranyl linalool with methyl acetoacetate in the presence of an aluminum catalyst . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of geranylgeranylacetone involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Teprenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert geranylgeranylacetone into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed
Scientific Research Applications
Teprenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of polyisoprenoid synthesis and reactivity.
Biology: The compound’s ability to induce heat shock proteins makes it valuable in research on cellular stress responses.
Medicine: This compound is investigated for its potential therapeutic effects in conditions such as pulmonary fibrosis, skin inflammation, and radiation-induced intestinal injury .
Industry: The compound is used in the development of pharmaceuticals and as a protective agent in various industrial processes.
Comparison with Similar Compounds
Teprenone is unique in its ability to induce heat shock proteins and activate the thioredoxin redox system. Similar compounds include:
Farnesylacetone: Another polyisoprenoid with similar protective properties but different molecular targets.
Geranylgeraniol: A related compound with similar structural features but distinct biological activities.
This compound stands out due to its potent induction of Heat Shock Protein 70 and its broad range of protective effects in various biological systems.
Properties
IUPAC Name |
(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NJFMWZAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166719 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3796-63-2, 6809-52-5 | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraprenylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teprenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15955 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAPRENYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Geranylgeranylacetone exert its cytoprotective effects?
A1: Geranylgeranylacetone primarily exerts its cytoprotective effects by inducing the expression of heat shock protein 70 (HSP70) [, , , ]. HSP70 acts as a molecular chaperone, preventing protein misfolding and aggregation, thereby protecting cells against various stressors, including oxidative stress, inflammation, and apoptosis [, , , , , ].
Q2: What specific signaling pathways are involved in the protective effects of Geranylgeranylacetone?
A2: Research suggests that Geranylgeranylacetone activates multiple signaling pathways, including:
- PI3K/Akt pathway: This pathway is crucial for cell survival and proliferation. Geranylgeranylacetone has been shown to activate Akt, leading to downstream effects such as inhibiting apoptosis and promoting cell survival [].
- Nrf2 pathway: This pathway plays a vital role in cellular defense against oxidative stress. Geranylgeranylacetone can activate Nrf2, leading to the induction of antioxidant enzymes like thioredoxin (TRX), further enhancing its cytoprotective properties [, ].
- Inhibition of JNK: c-Jun N-terminal kinase (JNK) is involved in stress-induced apoptosis. Geranylgeranylacetone has been shown to attenuate JNK activation, contributing to its protective effects against ischemia-reperfusion injury [].
Q3: How does Geranylgeranylacetone interact with HSP70 to provide protection?
A3: While Geranylgeranylacetone induces HSP70 expression, the precise interaction mechanism remains unclear. Studies suggest HSP70 might interact with pro-apoptotic proteins like Bax, inhibiting their activation and preventing apoptosis []. Geranylgeranylacetone-induced HSP70 could also enhance cellular resilience by promoting proper protein folding and refolding under stress [, ].
Q4: What is the molecular formula and weight of Geranylgeranylacetone?
A4: The molecular formula of Geranylgeranylacetone is C25H40O, and its molecular weight is 356.57 g/mol.
Q5: Does Geranylgeranylacetone exhibit stability issues in formulations?
A5: There is limited information available on the stability of Geranylgeranylacetone in various formulations. Further research is needed to assess its compatibility with different excipients and storage conditions.
Q6: What is known about the absorption and distribution of Geranylgeranylacetone in the body?
A6: Geranylgeranylacetone exhibits good oral bioavailability, and its absorption is enhanced when administered after a meal []. It distributes to various tissues, including the stomach, liver, kidney, and brain [, , , ]. Notably, Geranylgeranylacetone can cross the blood-brain barrier, highlighting its potential for treating neurological conditions [, ].
Q7: How is Geranylgeranylacetone metabolized and excreted?
A7: Information regarding the specific metabolic pathways and excretion routes of Geranylgeranylacetone is limited and requires further investigation.
Q8: What are the key findings from preclinical studies on Geranylgeranylacetone's protective effects?
A8: Preclinical studies have demonstrated the protective effects of Geranylgeranylacetone in various models, including:
- Gastrointestinal protection: Geranylgeranylacetone protects against gastric ulcers induced by ethanol, aspirin, indomethacin, and diclofenac in rodent models [, , , ].
- Cardioprotection: Geranylgeranylacetone reduces myocardial infarction size and improves cardiac function after ischemia-reperfusion injury in rat models [, , ].
- Neuroprotection: Geranylgeranylacetone shows promise in animal models of Parkinson's disease, Alzheimer's disease, and stroke, demonstrating improvements in behavioral outcomes and reducing neuronal damage [, , ].
- Renal protection: Geranylgeranylacetone ameliorates ischemic acute renal failure in rats, improving kidney function and reducing tubular damage [].
- Other protective effects: Geranylgeranylacetone has also shown efficacy in models of colitis, pulmonary fibrosis, and retinal ischemia-reperfusion injury [, , ].
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